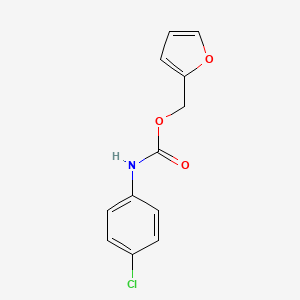![molecular formula C18H23ClN2O B3849966 N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N,1-dimethyl-4-piperidinamine](/img/structure/B3849966.png)
N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N,1-dimethyl-4-piperidinamine
Vue d'ensemble
Description
N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N,1-dimethyl-4-piperidinamine, commonly known as fentanyl, is a synthetic opioid that is used as a pain reliever and anesthetic. Fentanyl is a highly potent drug that is about 50-100 times stronger than morphine. Due to its potency, fentanyl is often used in medical settings for severe pain management, such as during surgery or for cancer patients. Fentanyl is also used illicitly as a recreational drug, which can lead to addiction and overdose.
Mécanisme D'action
Fentanyl works by binding to opioid receptors in the brain and spinal cord, which reduces the perception of pain. It also affects the release of certain neurotransmitters, such as dopamine and serotonin, which can produce feelings of euphoria and relaxation.
Biochemical and Physiological Effects:
Fentanyl can produce a range of physiological effects, including respiratory depression, sedation, and decreased heart rate. It can also cause nausea, vomiting, and constipation. Fentanyl can be highly addictive, and prolonged use can lead to tolerance and dependence.
Avantages Et Limitations Des Expériences En Laboratoire
Fentanyl has advantages and limitations for use in lab experiments. Its potency and specificity make it a useful tool for studying the opioid system and pain pathways. However, its potential for addiction and overdose make it important to use caution and follow strict safety protocols when handling fentanyl in the lab.
Orientations Futures
There are many potential future directions for research on fentanyl, including:
1. Developing new formulations of fentanyl that are less addictive and have fewer side effects.
2. Studying the long-term effects of fentanyl use on the brain and body.
3. Investigating the role of fentanyl in the treatment of depression and anxiety.
4. Developing new drugs that target the opioid system and pain pathways, with fewer side effects and less risk of addiction.
5. Studying the use of fentanyl in combination with other drugs, such as antidepressants and antipsychotics, to improve pain management and reduce side effects.
In conclusion, fentanyl is a powerful synthetic opioid that has many potential uses in medical settings. Its potency and specificity make it a useful tool for studying the opioid system and pain pathways. However, its potential for addiction and overdose make it important to use caution and follow strict safety protocols when handling fentanyl. Future research on fentanyl may lead to new treatments for pain and other conditions, as well as improved safety and efficacy of opioid medications.
Applications De Recherche Scientifique
Fentanyl has been extensively studied for its use as a pain reliever and anesthetic in medical settings. It has also been studied for its potential use in treating other conditions, such as depression and anxiety. Fentanyl has been shown to be effective in reducing pain and improving quality of life for patients with chronic pain, including those with cancer.
Propriétés
IUPAC Name |
N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-N,1-dimethylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O/c1-20-10-8-16(9-11-20)21(2)13-17-6-7-18(22-17)14-4-3-5-15(19)12-14/h3-7,12,16H,8-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVNJRISPLBYAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2=CC=C(O2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3S*,4S*)-4-[(2,1,3-benzothiadiazol-5-ylmethyl)(methyl)amino]-1-(phenylsulfonyl)-3-pyrrolidinol](/img/structure/B3849910.png)



![2-[(2,5-dimethylbenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B3849939.png)
![(3,4,5-trimethoxyphenyl)[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]amine](/img/structure/B3849944.png)

![(3S*,4R*)-1-[(2-aminopyridin-3-yl)methyl]-4-(3-methyl-2-thienyl)piperidin-3-ol](/img/structure/B3849947.png)


![1'-{[5-(4-nitrophenyl)-2-furyl]methyl}-1,4'-bipiperidine](/img/structure/B3849987.png)